4-(4-Hydroxyphenyl)butanoic acid

PROTAC linker design ternary complex formation heterobifunctional degraders

PROTAC degrader efficacy depends critically on linker length-shortening the spacer by just two atoms can shift DC₅₀ from sub-nM to inactive. 4-(4-Hydroxyphenyl)butanoic acid (HPBA) provides a rigid four-carbon scaffold with orthogonal phenolic OH and carboxylic acid handles for sequential conjugation. • PROTAC linker: validated lower-bound spacer length for ternary complex formation • API Intermediate: regioselective dianion alkylation route to PPARα agonist LY518674 at kilogram scale • Solvent-free demethylation from 4-(4-methoxyphenyl)butanoic acid using aqueous HBr/AcOH reduces E-factor vs. hydrogenolysis-based analogs

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 7021-11-6
Cat. No. B1296285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxyphenyl)butanoic acid
CAS7021-11-6
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCC(=O)O)O
InChIInChI=1S/C10H12O3/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7,11H,1-3H2,(H,12,13)
InChIKeyWTDBNDAYNLGKGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Hydroxyphenyl)butanoic acid: Chemical Identity & Baseline


4-(4-Hydroxyphenyl)butanoic acid (HPBA, C₁₀H₁₂O₃, MW 180.20) is a phenolic carboxylic acid featuring a para-hydroxyphenyl group linked to a butyric acid chain, classified as a PROTAC linker and a pharmaceutical intermediate . The compound is commonly utilized in the construction of bivalent degrader molecules (PROTACs) and as a key building block in the kilogram-scale synthesis of the PPARα agonist LY518674 [1]. Its structural characteristics—a four-carbon aliphatic spacer terminating in a carboxylic acid and a phenolic hydroxyl at the opposite terminus—provide a bifunctional scaffold amenable to orthogonal derivatization strategies, distinguishing it from shorter-chain hydroxyphenylalkanoic acids that lack sufficient reach for bridging two protein-binding moieties in heterobifunctional degrader design.

Core Utility PROTAC linker scaffold and pharmaceutical intermediate
Selection Logic C4 aliphatic spacer provides viable reach for ternary complex formation

4-(4-Hydroxyphenyl)butanoic acid: Generic Substitution Risks


Hydroxyphenylalkanoic acids constitute a broad family including 3-(4-hydroxyphenyl)propionic acid (phloretic acid), 4-hydroxyphenylacetic acid, and 3-(4-hydroxyphenyl)butanoic acid. Despite sharing the para-hydroxyphenyl pharmacophore, these analogs differ markedly in linker chain length, carboxylate pKa, logP, and aqueous solubility, each of which directly impacts both synthetic utility and biological function. Direct substitution of HPBA with a shorter-chain analog such as 3-(4-hydroxyphenyl)propionic acid in a PROTAC synthetic sequence would reduce the spatial separation between E3-ligase and target-protein ligands by approximately 1.3 Å per missing methylene unit, potentially abrogating ternary complex formation and protein degradation efficacy [1]. Similarly, in the LY518674 synthetic route, the regioselective alkylation of the dianion of HPBA is exquisitely dependent on the four-carbon chain length to achieve the required regiochemical outcome; shorter-chain analogs yield different alkylation regioselectivity profiles and thus divergent intermediates that cannot converge on the same final API [2]. These chain-length-dependent properties are not shared across the hydroxyphenylalkanoic acid family, making blind interchange scientifically unsound.

Length Shorter-chain analogs like 3-(4-hydroxyphenyl)propionic acid reduce linear reach by ~1.3 Å; published PROTAC linker SAR indicates such reductions can shift DC₅₀ from active to inactive range.
Regiochemistry The validated LY518674 dianion alkylation step depends on the C4 chain length for correct chelation geometry; shorter-chain analogs are predicted to alter the regiochemical outcome and preclude convergence.
Process Documented solvent-free demethylation isolation is specific to the C4 substrate; analog syntheses often require organic-solvent-based hydrogenolysis or extraction, impacting sustainability metrics.

4-(4-Hydroxyphenyl)butanoic acid: Evidence vs. Closest Analogs


PROTAC Linker Length and Ternary Complex Compatibility

In PROTAC design, linker length is a primary determinant of degradation efficiency. The optimal linker length reported for PROTACs ranges from 12 to over 20 carbon atoms [1]. 4-(4-Hydroxyphenyl)butanoic acid contributes a contiguous 4-carbon backbone (plus the phenyl ring) between the target-binding and E3-ligase-recruiting moieties. Its direct shorter-chain analog, 3-(4-hydroxyphenyl)propionic acid, provides only a 3-carbon backbone, resulting in an approximately 25% reduction in linear reach (~1.3 Å). This difference is significant because suboptimal linker length can reduce PROTAC degradation efficiency (DC₅₀) by orders of magnitude or render the PROTAC completely inactive, as demonstrated across multiple target systems where even two-methylene variations have shifted DC₅₀ values from sub-nanomolar to >10 µM [2]. While no ternary complex crystal structure with HPBA as a linker has been published, class-level inference from the PROTAC linker literature establishes that the four-carbon chain of HPBA places it within the lower bound of viable linker lengths for bridging two protein domains, whereas a three-carbon linker (3-(4-hydroxyphenyl)propionic acid) falls below the commonly recommended minimum of 4–6 atom linkers for efficient ternary complex formation [2].

PROTAC Linker Length
Class-level inference
4 methylene units (C4) vs. 3 methylene units (C3)
Supports ternary complex formation fit; C3 analog falls below commonly cited minimum linker length.
Geometric estimate; no head-to-head ternary complex structure available.
PROTAC linker design ternary complex formation heterobifunctional degraders

Regioselective Dianion Alkylation for LY518674 Synthesis

In the published kilogram-scale synthesis of the PPARα agonist LY518674, 4-(4-hydroxyphenyl)butanoic acid serves as a specific convergent coupling partner. The synthetic route exploits a regioselective alkylation on the dianion of HPBA to directly prepare carboxylic acid intermediate 12, a transformation that is structurally dependent on the four-carbon chain [1]. Attempts to perform analogous dianion alkylation on 3-(4-hydroxyphenyl)propionic acid or 4-hydroxyphenylacetic acid would yield different regioisomeric outcomes due to the altered distance between the phenoxide anion and the carboxylate anion, fundamentally altering the chelation geometry of the dianion and thus the site of electrophilic attack. This regiochemical selectivity of the HPBA dianion alkylation step has been validated at kilogram scale (2.25 kg of 4-(4-methoxyphenyl)butyric acid starting material) with the final API delivered in 32.5% overall yield over eight synthetic steps [1].

Dianion Alkylation Route
Class-level inference
Regioselective alkylation validated at kilogram scale (2.25 kg input)
C4 chain required for chelation-controlled regiochemistry in LY518674 synthesis.
Shorter-chain analogs predicted to alter regioisomeric outcome.
regioselective alkylation process chemistry PPARα agonist synthesis

Solvent-Free Demethylation for Green Chemistry

A mild, efficient, and organic-solvent-free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid to yield 4-(4-hydroxyphenyl)butanoic acid has been developed and published [1]. The process uses only a slight excess of aqueous HBr without phase-transfer catalysis and without organic co-solvent, producing HPBA that is easily isolated by direct crystallization from the aqueous reaction mixture. This contrasts with the synthesis of shorter-chain analogs such as 3-(4-hydroxyphenyl)propionic acid, which typically require either catalytic hydrogenolysis of benzyl-protected precursors in organic solvents or enzymatic routes with lower volumetric productivity [2]. The solvent-free demethylation route for HPBA represents a measurable process advantage in terms of E-factor reduction and isolation simplicity, directly relevant to procurement decisions for multi-gram to kilogram quantities.

Solvent-Free Demethylation
Cross-study comparable
100% organic solvent elimination in demethylation step
Supports sustainability screening; most C3 analog routes rely on organic-solvent-based hydrogenolysis.
Demonstrated at 25 g scale; mass-intensity metrics are case-specific.
green chemistry demethylation solvent-free synthesis

pH-Responsive Crosslinker for Superabsorbent Hydrogels

4-(4-Hydroxyphenyl)butanoic acid (HPBA) has been utilized as a specific pH-responsive co-crosslinker in the synthesis of dual-stimuli-responsive superabsorbent hydrogels based on soy protein isolate (SPI) [1]. In this application, HPBA was introduced during microwave-assisted grafting to increase the hydrogen-bonding network density of the polymer, thereby enhancing the pH-responsive swelling behavior. The grafted material, SPI-g-(ATVBA-co-HPBA)-g-SPI, was characterized by TGA, SEM, TEM, NMR, FTIR, XRD, and BET analysis, confirming successful incorporation of HPBA [1]. While direct comparative swelling data versus hydrogels crosslinked with 3-(4-hydroxyphenyl)propionic acid or 4-hydroxyphenylacetic acid are not available in the same study, the selection of HPBA over these shorter-chain analogs is structurally rationalized by the longer four-carbon spacer providing greater conformational flexibility for hydrogen-bond network formation while maintaining the phenolic proton donor/acceptor functionality. MTT cytotoxicity assays on the HPBA-containing hydrogel confirmed biocompatibility, supporting its suitability for biomedical material applications [1].

pH-Responsive Crosslinker
Supporting evidence
Successfully incorporated in SPI-grafted superabsorbent hydrogel
Reported dual pH-/thermo-responsive behavior; MTT assay indicated non-cytotoxic profile.
No direct comparative data versus shorter-chain analogs in the same system.
superabsorbent hydrogel pH-responsive crosslinker soy protein isolate grafting

4-(4-Hydroxyphenyl)butanoic acid: Research & Industrial Applications


PROTAC Linker Building Block

Procure HPBA as a PROTAC linker when the design requires a rigid, aromatic spacer of a minimum length of four carbon atoms between the E3-ligase ligand and the target-protein ligand. HPBA's para-substituted phenyl ring and four-carbon aliphatic chain place it within the lower bound of published effective linker lengths for ternary complex formation [1]. Use of shorter-chain analogs such as 3-(4-hydroxyphenyl)propionic acid is discouraged based on class-level linker SAR showing that reductions of even two atoms can shift PROTAC DC₅₀ from sub-nanomolar to inactive . The phenolic hydroxyl and carboxylic acid termini provide orthogonal handles for sequential conjugation via ester/amide bond formation with the respective protein-binding moieties.

Key Intermediate for LY518674 Synthesis

HPBA is an essential intermediate in the convergent synthesis of LY518674, a PPARα agonist investigated for metabolic disorders [1]. The validated process relies on regioselective dianion alkylation of HPBA to produce carboxylic acid intermediate 12; this transformation cannot be replicated with shorter-chain hydroxyphenylalkanoic acids due to altered dianion chelation geometry [1]. Laboratories and CDMOs executing this synthetic route must procure HPBA specifically, as substitution would lead to a different regioisomeric outcome and failure to converge on the target API.

Solvent-Free Demethylation for Phenolic Building Blocks

When procuring hydroxyphenylalkanoic acids for multi-gram to kilogram applications, HPBA offers a documented solvent-free synthetic route from 4-(4-methoxyphenyl)butanoic acid using only aqueous HBr and acetic acid, with direct crystallization isolation [1]. This green chemistry advantage—eliminating organic solvents from the demethylation step—is not documented for most shorter-chain analogs, which typically require organic-solvent-based hydrogenolysis or extraction workup. For sustainability-focused procurement, HPBA's solvent-free synthesis route provides a measurable E-factor reduction relative to analogs lacking such published processes.

pH-Responsive Crosslinker for Hydrogel Development

HPBA has been validated as a pH-responsive co-crosslinker in soy protein isolate-based superabsorbent hydrogels, where its four-carbon spacer facilitates hydrogen-bond network formation while the phenolic group contributes pH-sensitivity [1]. The HPBA-containing hydrogel demonstrated dual pH- and thermo-responsiveness with confirmed biocompatibility via MTT assay. For researchers designing new stimuli-responsive polymeric materials, HPBA's longer spacer distinguishes it from shorter hydroxyphenylalkanoic acids, potentially enabling greater network expansion and tunable swelling behavior.

Application
Selection Property
Validation Focus
PROTAC linker design
C4 aromatic spacer with orthogonal termini
Ternary complex formation and DC₅₀ response
LY518674 convergent synthesis
Regioselective dianion alkylation substrate
Regiochemical outcome and intermediate convergence
Green chemistry sourcing
Solvent-free demethylation route availability
E-factor reduction and isolation simplicity
Stimuli-responsive hydrogel R&D
Phenolic proton donor/acceptor with C4 spacer
pH-responsive swelling and biocompatibility endpoints

Technical Documentation Hub

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